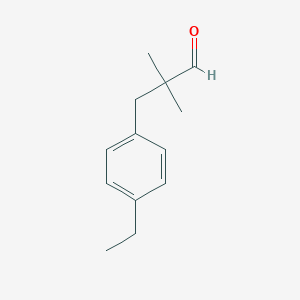

3-(4-Ethylphenyl)-2,2-dimethylpropanal

説明

Significance and Context within Aldehyde Chemistry

Aromatic aldehydes, as a class of organic compounds, are distinguished by the presence of an aldehyde group (-CHO) directly attached to an aromatic ring system. numberanalytics.com These compounds are of considerable importance in organic synthesis, serving as versatile intermediates for the creation of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. fiveable.menumberanalytics.com Their reactivity, largely centered around the carbonyl group, allows for a variety of chemical transformations. numberanalytics.com

Aromatic aldehydes are also widely recognized for their distinct aromas, which has led to their extensive use as flavoring agents and fragrances. fiveable.mealphaaromatics.com The specific scent profile of an aromatic aldehyde is intricately linked to its molecular structure, including the nature and position of substituents on the aromatic ring. fiveable.me

3-(4-Ethylphenyl)-2,2-dimethylpropanal belongs to the phenylpropanal family, a group of synthetic molecules that are significant ingredients in the fragrance industry. researchgate.net What sets this particular compound apart is its powerful and clean aroma, often described as reminiscent of fresh air or an ocean breeze. aacipl.commdpi.comodochem.in This "aquatic" or "marine" note allows it to impart a sense of freshness to fragrance compositions without being overpowering. researchgate.net

Overview of Structural Features and Nomenclature Conventions in Academic Discourse

The systematic name of the compound, this compound, is derived according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). tlu.eeqmul.ac.uk The name provides a precise description of the molecule's structure. "Propanal" indicates a three-carbon aldehyde, which forms the parent chain of the molecule. siyavula.comlibretexts.org The numbering of this chain begins with the aldehyde carbon as position 1.

The substituents on this propanal chain are detailed as follows: "2,2-dimethyl" signifies the presence of two methyl groups both attached to the second carbon of the propanal chain. libretexts.org The prefix "3-(4-ethylphenyl)" indicates that a phenyl (benzene) ring is attached to the third carbon of the propanal chain. Furthermore, this phenyl ring is itself substituted with an ethyl group at its fourth position (the 'para' position). libretexts.org

Due to the two methyl groups at the alpha-position (the carbon adjacent to the aldehyde group), this compound does not possess a chiral center at this position, unlike some other phenylpropanal derivatives. researchgate.net

In commercial and academic literature, this compound is also known by several synonyms and trade names, including Floralozone, Florazon, and Ozone Propanal. odochem.incymitquimica.comscbt.com

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C13H18O cymitquimica.comscbt.comindustrialchemicals.gov.au |

| Molecular Weight | 190.28 g/mol cymitquimica.comscbt.comindustrialchemicals.gov.au |

| CAS Number | 67634-15-5 aacipl.comscbt.com |

| Appearance | Colorless to pale yellow clear liquid odochem.in |

| Boiling Point | 267.60 °C at 760.00 mm Hg odochem.in |

| Flash Point | 100 °C aacipl.com |

| Refractive Index | 1.5040 - 1.5080 aacipl.com |

| Specific Gravity | 0.9510 - 0.9580 aacipl.com |

Synthesis and Research Findings

The synthesis of this compound can be achieved through various routes. One patented method involves the reaction of isobutyraldehyde (B47883) with ethyl benzyl (B1604629) chloride in the presence of sodium hydroxide (B78521) and a phase transfer catalyst. google.com This process is noted for its operational viability and relatively low cost. google.com Another described synthesis route involves a two-step process starting from benzene (B151609). The first step is a Friedel-Crafts alkylation to produce ethylbenzene, which is then reacted with 4-chloro-2,2-dimethylpropanal. scentree.co

Research into this compound has largely focused on its application in the fragrance industry. It is a key component in creating "marine" or "ozonic" accords in perfumes and other scented products. researchgate.netmdpi.com Studies have highlighted its powerful and diffusive character, which provides a "lift" to fragrance compositions. aacipl.comodochem.in Its stability in various product bases, such as lotions, shampoos, and soaps, has also been noted. odochem.in

The compound is typically produced as a mixture of ortho and para isomers, with the para isomer (4-ethyl) being the main component. aacipl.comscentree.co

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-ethylphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTSYAALCNQOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052359 | |

| Record name | 3-(4-Ethylphenyl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67634-15-5 | |

| Record name | Florazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-dimethylhydrocinnamal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4-Ethylphenyl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-ethylphenyl)-2,2-dimethylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-ETHYLPHENYL)-2,2-DIMETHYLPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2FN5AA3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Transformational Chemistry

Mechanism of Aldehyde Oxidation Reactions

Aldehydes are readily oxidized to form carboxylic acids. This transformation involves the loss of the aldehydic hydrogen and the addition of an oxygen atom. The oxidation of 3-(4-Ethylphenyl)-2,2-dimethylpropanal to 3-(4-ethylphenyl)-2,2-dimethylpropanoic acid can be accomplished using various oxidizing agents.

A common laboratory method for aldehyde oxidation is the Tollens' test, which uses a silver-ammonia complex, [Ag(NH₃)₂]⁺, as the oxidizing agent. In this reaction, the aldehyde is oxidized to a carboxylate anion. Simultaneously, the silver(I) ions are reduced to elemental silver, forming a characteristic silver mirror on the inner surface of the reaction vessel. wikipedia.org The reaction proceeds in a basic medium.

Mechanism Overview:

The aldehyde reacts with the oxidizing agent.

The aldehydic C-H bond is broken, and a C-O bond is formed.

The aldehyde is converted into a carboxylic acid (or its carboxylate salt).

Another reagent used for this purpose is Fehling's reagent, where Cu²⁺ ions are reduced to a red-brick colored Cu₂O precipitate as the aldehyde is oxidized. wikipedia.org More synthetically useful reagents include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 3-(4-Ethylphenyl)-2,2-dimethylpropanoate |

| This compound | Potassium Permanganate (KMnO₄) | 3-(4-Ethylphenyl)-2,2-dimethylpropanoic Acid |

Reductive Transformations of the Carbonyl Moiety

The carbonyl group of an aldehyde is susceptible to reduction, typically yielding a primary alcohol. This transformation is a cornerstone of organic synthesis and is commonly achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). lumenlearning.comyoutube.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by a protic solvent (like water or alcohol) to give the final alcohol product. lumenlearning.com

Mechanism Steps:

A hydride ion (H⁻) from the reducing agent attacks the partially positive carbonyl carbon.

The C=O pi bond electrons move to the oxygen atom, forming a negatively charged alkoxide intermediate.

The alkoxide is protonated in a workup step to yield the primary alcohol.

LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and reacts violently with protic solvents, requiring reactions to be carried out in anhydrous ethers followed by a careful aqueous workup. youtube.comchemistrysteps.com NaBH₄ is a milder agent and can be used in alcoholic solvents. youtube.com For this compound, reduction yields 3-(4-ethylphenyl)-2,2-dimethylpropan-1-ol.

| Reactant | Reagent | Intermediate | Product |

|---|---|---|---|

| This compound | 1. LiAlH₄ in dry ether 2. H₃O⁺ workup | Lithium (3-(4-ethylphenyl)-2,2-dimethylpropoxy)aluminate | 3-(4-Ethylphenyl)-2,2-dimethylpropan-1-ol |

| This compound | NaBH₄ in methanol | Sodium (3-(4-ethylphenyl)-2,2-dimethylpropoxy)borate | 3-(4-Ethylphenyl)-2,2-dimethylpropan-1-ol |

Nucleophilic Addition and Substitution Reactions Involving this compound

The polarized nature of the carbonyl group makes aldehydes excellent electrophiles for nucleophilic addition reactions. However, the reactivity of this compound is distinct because it lacks α-hydrogens. This structural feature prevents it from undergoing reactions that require enolate formation, such as the aldol (B89426) condensation. libretexts.orgutexas.edu Instead, it is prone to reactions like the Cannizzaro reaction in the presence of a strong base.

Cannizzaro Reaction: In the presence of a concentrated base (e.g., NaOH), aldehydes without α-hydrogens undergo a disproportionation reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid. quora.comlibretexts.org

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. libretexts.org This intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, thereby reducing it to an alkoxide. The original molecule is oxidized to a carboxylic acid. A final proton exchange between the alkoxide and the carboxylic acid yields the alcohol and carboxylate salt. libretexts.orgchemistrysteps.com

Other Nucleophilic Additions:

Grignard Reaction: Reaction with a Grignard reagent (R-MgX) followed by an acidic workup results in the formation of a secondary alcohol. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon.

Wittig Reaction: This reaction converts aldehydes into alkenes. wikipedia.org It involves a phosphonium (B103445) ylide (a Wittig reagent) attacking the aldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The steric hindrance from the 2,2-dimethyl groups might influence the rate of this reaction.

| Reaction Type | Reagent(s) | Products |

|---|---|---|

| Cannizzaro Reaction | Concentrated NaOH or KOH | 3-(4-Ethylphenyl)-2,2-dimethylpropan-1-ol and Sodium 3-(4-ethylphenyl)-2,2-dimethylpropanoate |

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | 4-(4-Ethylphenyl)-3,3-dimethylbutan-2-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(3,3-Dimethylbut-1-en-1-yl)-4-ethylbenzene and Triphenylphosphine oxide |

Investigations into Tautomeric Equilibria (e.g., Keto-Enol Tautomerism)

Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and its corresponding enol, which is an alkene with a hydroxyl group attached to one of the double-bonded carbons. This process is catalyzed by either acid or base and requires the presence of at least one hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group). wikipedia.org

The mechanism involves the removal of an α-proton to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. masterorganicchemistry.com Because aldehydes and ketones that lack a C-H bond on the alpha carbon cannot form an enolate, they are referred to as "non-enolizable". masterorganicchemistry.com

This compound falls into this category. Its α-carbon is a quaternary carbon, bonded to two methyl groups, a methylene (B1212753) group, and the carbonyl carbon. As there are no hydrogen atoms directly attached to this α-carbon, it cannot be deprotonated to form an enolate ion. Consequently, this compound does not exhibit keto-enol tautomerism. This lack of enolization is a defining characteristic of its chemical reactivity, precluding it from participating in aldol-type reactions and directing its base-catalyzed reactions towards the Cannizzaro pathway. utexas.eduquora.com

| Compound | Structure of α-Carbon | α-Hydrogens Present? | Undergoes Keto-Enol Tautomerism? |

|---|---|---|---|

| This compound | Quaternary | No | No |

| Acetaldehyde | Primary (Methyl group) | Yes | Yes |

Advanced Analytical Techniques for Characterization and Quantification

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-(4-ethylphenyl)-2,2-dimethylpropanal, ¹H NMR spectroscopy would be used to confirm the presence and arrangement of all hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the aromatic ring, the benzylic methylene (B1212753) group, the gem-dimethyl groups, and the aldehydic proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. The spectrum for this compound would be expected to show signals for the aldehydic carbonyl carbon, the aromatic carbons, the quaternary carbon of the gem-dimethyl group, the benzylic carbon, and the carbons of the ethyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.0 - 7.2 | Multiplet (m) or two Doublets (d) | 4H |

| Benzylic (-CH₂-) | 2.8 - 3.0 | Singlet (s) | 2H |

| Aromatic Ethyl (-CH₂CH₃) | 2.6 - 2.7 | Quartet (q) | 2H |

| Aromatic Ethyl (-CH₂CH₃) | 1.2 - 1.3 | Triplet (t) | 3H |

| Gem-dimethyl (-C(CH₃)₂) | 1.0 - 1.1 | Singlet (s) | 6H |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₁₃H₁₈O), HRMS would confirm its molecular weight of 190.28 g/mol and distinguish it from other isomers with the same nominal mass. synblock.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir This technique is ideal for analyzing volatile compounds like this compound. sums.ac.ir The sample is first vaporized and separated from other components in a mixture based on boiling point and polarity as it passes through a GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification by comparing it to spectral libraries. sums.ac.ir The fragmentation pattern provides structural clues; for instance, characteristic fragments for this molecule would include the loss of the CHO group (M-29) and benzylic cleavage.

Table 2: Expected Mass Spectrometry Data for this compound

| Data Type | Parameter | Expected Value |

| Molecular Formula | - | C₁₃H₁₈O |

| Molecular Weight | (Nominal) | 190.3 g/mol |

| HRMS | [M+H]⁺ Exact Mass | 191.1436 |

| Key Mass Fragments | Benzylic cleavage | m/z = 119 |

| Loss of ethyl group | m/z = 161 | |

| Loss of aldehyde group | m/z = 161 | |

| Phenyl fragment | m/z = 91 |

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wisc.edu The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. khanacademy.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column and a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This scalable liquid chromatography method is suitable for isolating impurities in preparative separations and can also be applied to pharmacokinetic studies. sielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture. orgchemboulder.comlibretexts.org It is often employed to monitor the progress of a chemical reaction or to assess the purity of a sample. libretexts.org In TLC, a solid adsorbent like silica gel coated on a plate serves as the stationary phase, and a solvent or solvent mixture acts as the mobile phase, which moves up the plate via capillary action. wisc.eduorgchemboulder.com Due to its moderate polarity, this compound would be expected to have an intermediate retention factor (Rf) value when using a non-polar to moderately polar solvent system (e.g., a mixture of hexanes and ethyl acetate).

Table 3: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Phase Type | Reverse Phase (RP) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |

| Application | Analytical separation, preparative isolation, pharmacokinetics |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making the resulting spectrum a unique molecular fingerprint.

Table 4: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (R-CHO) | C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde (R-CHO) | C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium (often two peaks) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (Alkyl) | C-H Stretch | 2850 - 3000 | Strong |

Computational Chemistry and Molecular Design

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic characteristics and predicting the reactivity of 3-(4-Ethylphenyl)-2,2-dimethylpropanal. These studies, typically employing methods like Density Functional Theory (DFT), focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of chemical reactivity.

For this compound, the primary site of reactivity is the aldehyde functional group (-CHO). The carbon atom of the carbonyl group is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to nucleophilic attack. The oxygen atom, in turn, is a site of protonation or interaction with Lewis acids. Quantum chemical calculations can quantify the partial atomic charges on these atoms, confirming the C=O bond's polarity.

Furthermore, the analysis of the HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and electronic excitation properties. A smaller gap generally suggests higher reactivity. Calculations would also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight the electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential, around the carbonyl carbon and aldehyde hydrogen) regions of the molecule. This information is critical for predicting how the molecule will interact with other chemical species, such as in Schiff base formation or electrophilic addition reactions, which are characteristic of phenyl propanaldehydes. industrialchemicals.gov.au

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are explored through conformational analysis and molecular dynamics (MD) simulations. lumenlearning.com The molecule possesses several rotatable single bonds, leading to a variety of possible spatial arrangements, or conformers. chemistrysteps.com Key rotations include the bond connecting the phenyl ring to the propanal side chain and the bonds within the ethyl group.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy of the resulting structures to identify the most stable, low-energy conformers. chemistrysteps.comrsc.org These studies can reveal whether the ethylphenyl group prefers a specific orientation relative to the bulky dimethylpropanal moiety to minimize steric hindrance. chemistrysteps.com For instance, computational methods can determine the dihedral angle between the plane of the phenyl ring and the C-C bond of the side chain in the lowest energy state. rsc.org

Prediction and Validation of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of molecules. A variety of descriptors for this compound can be computationally predicted and are vital for quantitative structure-activity relationship (QSAR) models. These descriptors provide a quantitative basis for understanding the molecule's reactivity and interactions.

Key computed descriptors include:

Molecular Weight: A fundamental property affecting diffusion and transport.

XLogP3-AA: An estimate of the octanol-water partition coefficient (logP), indicating the molecule's hydrophobicity. A higher value suggests greater lipid solubility.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with properties like membrane permeability.

Hydrogen Bond Donor/Acceptor Count: This indicates the potential for forming hydrogen bonds, a critical factor in intermolecular interactions.

Rotatable Bond Count: A measure of molecular flexibility. nih.gov

The table below presents several computationally derived molecular descriptors for this compound.

| Descriptor | Value | Significance |

| Molecular Formula | C₁₃H₁₈O | Defines the elemental composition. scbt.com |

| Molecular Weight | 190.28 g/mol | Influences physical properties like boiling point and density. scbt.com |

| XLogP3-AA | 3.30 | Indicates moderate to high hydrophobicity. thegoodscentscompany.com |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. nih.gov |

| Hydrogen Bond Acceptor Count | 1 (from Carbonyl Oxygen) | The molecule can accept one hydrogen bond. nih.gov |

| Rotatable Bond Count | 4 | Indicates significant conformational flexibility. nih.gov |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Suggests good potential for passive membrane permeability. |

| Heavy Atom Count | 14 | The total number of non-hydrogen atoms. |

| Complexity | 201 | A measure of the intricacy of the molecular structure. |

Data sourced from PubChem CID 83333, corresponding to CAS 67634-15-5, and other sources. nih.govthegoodscentscompany.com

These descriptors are crucial for predicting how the molecule will behave in various chemical and biological systems, from its solubility in different solvents to its potential interactions with biological targets.

Computational Prediction of Spectroscopic Parameters and Collision Cross Section

Computational methods are also employed to predict spectroscopic data, which can aid in the structural identification and characterization of this compound. Techniques such as DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks. nih.gov

A more advanced parameter, the Collision Cross Section (CCS), can also be predicted computationally. CCS is a measure of the effective area of an ion in the gas phase, determined by ion mobility spectrometry (IMS). It provides an additional dimension for chemical identification alongside mass-to-charge ratio and retention time.

The prediction of CCS values is increasingly performed using machine learning algorithms. These models are trained on large databases of experimentally measured CCS values and a wide array of molecular descriptors. For a molecule like this compound, the process would involve:

Calculating a comprehensive set of molecular descriptors (as in section 5.3).

Using these descriptors as input for a pre-trained machine learning model (e.g., support vector machine, random forest, or deep neural network).

The model then outputs a predicted CCS value for a specific ion (e.g., [M+H]⁺ or [M+Na]⁺).

Studies have shown that such prediction models can achieve high accuracy, often with median relative errors of less than 3-5%, providing a powerful tool for the tentative identification of compounds in complex mixtures where authentic standards are unavailable.

Environmental Fate, Transport, and Degradation Pathways

Atmospheric Degradation Mechanisms (e.g., Photo-oxidation by Hydroxyl Radicals)

Once released into the atmosphere, 3-(4-Ethylphenyl)-2,2-dimethylpropanal is expected to undergo rapid abiotic degradation. industrialchemicals.gov.au The principal degradation mechanism in the troposphere is photo-oxidation, initiated by reactions with photochemically generated hydroxyl (OH) radicals.

While specific experimental data for this compound is limited, the degradation pathway can be inferred from studies on structurally similar aromatic compounds, such as alkyl-benzenes. psu.edu The reaction with OH radicals likely proceeds via two main pathways:

OH radical addition: The hydroxyl radical adds to the aromatic (phenyl) ring, forming an adduct. This intermediate can then react with atmospheric oxygen (O2), leading to ring-opening and the formation of various smaller, oxygenated compounds like dicarbonyls. psu.eduresearchgate.net

Hydrogen abstraction: The OH radical can abstract a hydrogen atom from the alkyl substituents (the ethyl and dimethylpropyl groups) attached to the benzene (B151609) ring. This process also leads to the formation of radical intermediates that further react with oxygen, ultimately breaking down the original molecule. researchgate.net

These photo-oxidation processes are generally efficient, suggesting that the atmospheric lifetime of this compound is relatively short, preventing long-range transport and accumulation in the air. industrialchemicals.gov.au

Biodegradation Kinetics and Pathways in Aquatic and Terrestrial Matrices

The biodegradation of this compound presents conflicting information. An environmental risk evaluation of phenyl propanaldehydes concluded that these chemicals are expected to undergo rapid biotic degradation in aquatic environments. industrialchemicals.gov.au As fragrance ingredients are commonly used in down-the-drain products, they enter wastewater streams destined for sewage treatment plants (STPs). Within STPs, a combination of degradation and partitioning processes is expected to remove a significant portion of the chemical from the influent. industrialchemicals.gov.au

However, information from at least one major manufacturer classifies the substance as "non-biodegradable". iff.com This discrepancy highlights the need for further standardized testing to definitively determine the biodegradation kinetics and pathways for this compound.

Should degradation occur, the processes in STPs would involve microbial breakdown, where microorganisms metabolize the compound. The efficiency of this removal dictates the amount of the chemical that may be released into surface waters via treated effluent or applied to land through the disposal of biosolids. industrialchemicals.gov.au

Assessment of Environmental Persistence and Bioaccumulation Potential

Based on expectations of rapid abiotic and biotic degradation, this compound is not considered to be persistent in the environment. industrialchemicals.gov.au

The potential for a chemical to bioaccumulate in aquatic organisms is often initially assessed using its octanol-water partition coefficient (Log Kow, or Log P). A higher Log P value indicates a greater tendency for the substance to partition into fatty tissues. The reported Log P for this compound is 3.6. iff.comscentree.co While some screening criteria use a Log Kow value of 4.2 as a threshold for bioaccumulation concern, a value of 3.6 indicates a relatively low potential for bioaccumulation. industrialchemicals.gov.au This is consistent with the broader assessment that the chemical is not bioaccumulative. industrialchemicals.gov.au

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H18O | industrialchemicals.gov.auiff.comaacipl.comscbt.com |

| Molecular Weight | ~190.29 g/mol | industrialchemicals.gov.auaacipl.comscbt.comthegoodscentscompany.com |

| Vapor Pressure | 0.003238 mm Hg @ 23°C | iff.com |

| Log P (Log Kow) | 3.6 | iff.comscentree.co |

Modeling of Environmental Release and Exposure Concentrations

To estimate potential environmental concentrations in the absence of extensive monitoring data, standard exposure models are utilized. For fragrance chemicals like this compound, which are released primarily to wastewater systems, models focus on the discharge from STPs into surface waters. industrialchemicals.gov.au

These models, such as the RAIDAR-ICE framework which calculates chemical fluxes from indoor to outdoor environments, use factors like chemical production/use volumes and removal efficiency rates in STPs to predict the environmental concentration (PEC). industrialchemicals.gov.aunih.gov An evaluation for the Australian market, using a default domestic introduction volume of 100 tonnes per annum, employed such modeling to estimate the concentration of phenyl propanaldehydes in rivers receiving treated effluent. industrialchemicals.gov.au The results of this modeling indicated that the likely concentrations of these chemicals in Australian rivers are below the level of concern, with a risk quotient (RQ) of less than 1. industrialchemicals.gov.au This suggests that the industrial use of this compound is unlikely to pose a significant risk to the aquatic environment. industrialchemicals.gov.au

Toxicological Research and Risk Assessment Methodologies

In Vitro and In Vivo Toxicological Profiling

Toxicological data for 3-(4-Ethylphenyl)-2,2-dimethylpropanal, an aromatic aldehyde used as a fragrance ingredient, is primarily available through acute toxicity studies and assessments based on structurally related compounds. industrialchemicals.gov.au

Acute Toxicity: Studies on acute toxicity indicate a low level of hazard. The oral LD50 in rats is reported to be greater than 5,000 mg/kg, and the dermal LD50 in rabbits is also greater than 5,000 mg/kg. finefrag.com These findings suggest that the compound has low toxicity following a single, high-dose exposure via oral or dermal routes.

Genotoxicity and Mutagenicity: Specific in vitro and in vivo studies on the genotoxicity or mutagenicity of this compound are not extensively available in the public domain. However, assessments of similar fragrance aldehydes are often conducted to screen for potential DNA-damaging effects. mdpi.com Due to their reactive aldehyde group, these compounds can potentially interact with biological macromolecules, which warrants careful evaluation. mdpi.com

Repeated Dose Toxicity: Detailed information regarding the effects of repeated or chronic exposure to this compound is limited. Risk assessments often rely on data from analogous phenyl propanaldehydes to characterize potential systemic effects from prolonged exposure. industrialchemicals.gov.au For instance, studies on other aldehydes used in fragrances have shown that high doses can lead to effects on the forestomach and olfactory epithelium in animal models. nih.gov

Interactive Data Table: Acute Toxicity of this compound

| Test Type | Species | Route | Result | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 5,000 mg/kg | finefrag.com |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 5,000 mg/kg | finefrag.com |

Investigation of Sensitization and Allergic Response Mechanisms

This compound is classified as a skin sensitizer. hekserij.nljohndwalsh.com This means that upon repeated contact with the skin, it can elicit an allergic reaction known as allergic contact dermatitis (ACD). nih.govwikipedia.org

The mechanism of skin sensitization involves a Type IV delayed-type hypersensitivity reaction. nih.gov The process occurs in two distinct phases:

Induction (Sensitization) Phase: During the initial exposure, the chemical (a small molecule known as a hapten) penetrates the skin and binds to carrier proteins, forming an immunogenic complex. nih.gov This complex is then recognized and processed by antigen-presenting cells, such as Langerhans cells, which migrate to the local lymph nodes and present the antigen to T-lymphocytes. nih.gov This leads to the proliferation of allergen-specific T-cells, effectively sensitizing the individual. wikipedia.org

Elicitation Phase: Upon subsequent exposure to the same chemical, the sensitized T-cells recognize the antigen and release inflammatory mediators (cytokines). dermnetnz.org This cascade of events leads to the clinical symptoms of allergic contact dermatitis, which typically appear 24 to 48 hours after re-exposure and can include redness, itching, swelling, and blistering at the site of contact. wikipedia.orgmedlineplus.gov

The murine Local Lymph Node Assay (LLNA) is the preferred in vivo method for assessing the skin sensitization potential of chemicals. wikipedia.orgnih.gov This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of a sensitization response. wikipedia.orgmds-usa.com A substance is considered a sensitizer if it induces a stimulation index (a ratio of lymphocyte proliferation in treated versus control animals) of three or greater. wikipedia.org

Interactive Data Table: Sensitization Classification

| Compound Name | Classification | Hazard Statement | Reference |

| This compound | Skin Sensitisation, Category 1B | H317: May cause an allergic skin reaction. | hekserij.nljohndwalsh.com |

Reproductive Toxicity and Developmental Effects Research (in context of analogous compounds)

One of the most studied analogous compounds is Butylphenyl methylpropional, also known as Lilial. Due to its structural similarity, data on Lilial can provide insights into the potential reproductive effects of other phenyl propanaldehydes. industrialchemicals.gov.au Concerns regarding the reproductive toxicity of Lilial have led to restrictions on its use in cosmetic products. industrialchemicals.gov.ausafecosmetics.org Some studies have suggested that certain fragrance ingredients may have hormonal activities, acting as endocrine disruptors that could potentially affect the reproductive system. nih.govthetastesoflife.com

Developmental toxicity studies in animal models, such as zebrafish embryos, are used to evaluate the potential of chemicals to cause adverse effects on developing organisms, including malformations, growth retardation, and functional deficits. frontiersin.orgnih.gov While specific data for this compound in such models is scarce, the broader category of aromatic aldehydes is an area of ongoing research due to their widespread use. mdpi.com

Aquatic Ecotoxicity Assessment and Environmental Hazard Classification

The environmental fate and effects of this compound have been assessed, leading to its classification as hazardous to the aquatic environment. finefrag.comhekserij.nljohndwalsh.com

Classification:

Acute Aquatic Hazard, Category 1: This indicates that the substance is very toxic to aquatic life based on short-term exposure tests. hekserij.nljohndwalsh.com

Chronic Aquatic Hazard, Category 2: This classification suggests that the substance is toxic to aquatic life with long-lasting effects. hekserij.nljohndwalsh.com

These classifications are typically based on data from standardized ecotoxicity tests on organisms representing different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. nih.gov

However, a more comprehensive environmental risk evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) on a group of phenyl propanaldehydes, including this compound, concluded that while these chemicals have the potential for aquatic toxicity, they are not persistent or bioaccumulative. industrialchemicals.gov.au They are expected to undergo rapid abiotic and biotic degradation in the environment. industrialchemicals.gov.au Based on exposure modeling, the concentration of these chemicals in Australian rivers is likely to be below the level of concern, suggesting that their industrial use is unlikely to pose a significant risk to the environment in that context. industrialchemicals.gov.au

Interactive Data Table: Environmental Hazard Classification

| Hazard Category | Classification | Hazard Statement | Reference |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | hekserij.nljohndwalsh.com |

| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects. | hekserij.nljohndwalsh.com |

Evaluation of Endocrine Disrupting Potential

There is currently no direct evidence to classify this compound as an endocrine disruptor. Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system. thetastesoflife.com This interference can occur through various mechanisms, including mimicking or blocking hormone receptors, or altering hormone synthesis and metabolism. nih.govmdpi.comresearchgate.net

However, the potential for endocrine activity has been investigated for analogous compounds. An experimental chronic toxicity study on Lilial, a structurally related phenyl propanaldehyde, found a statistically significant increase in vitellogenin in the blood plasma of Pimephales promelas (fathead minnow). industrialchemicals.gov.au Vitellogenin is an egg-yolk precursor protein, and its presence in male fish is a well-established biomarker for exposure to estrogenic substances. industrialchemicals.gov.au It is important to note that this increase in vitellogenin was not accompanied by other morphological, behavioral, or reproductive changes in the study. industrialchemicals.gov.au

The broader class of fragrance ingredients has come under scrutiny for potential endocrine-disrupting effects, with some compounds showing the ability to interact with estrogen or androgen receptors in vitro. nih.gov Further research is needed to determine if this compound possesses any such activity.

Applications in Specialized Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Organic Synthesis

3-(4-Ethylphenyl)-2,2-dimethylpropanal, also known by trade names such as Floralozone, is a valuable intermediate in the field of organic synthesis. scbt.comcymitquimica.com Its utility stems from the reactivity of the aldehyde functional group, which can participate in a wide array of chemical transformations. Phenyl propanaldehydes, as a class, are frequently used as starting materials or intermediates in the manufacturing of other chemicals. industrialchemicals.gov.au

The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid, reduction to yield the primary alcohol, and various condensation reactions to create more complex molecules. These transformations are fundamental in multi-step synthetic pathways for producing specialty chemicals and pharmaceutical precursors.

The synthesis of aromatic aldehydes like this compound itself can be achieved through several routes, each with distinct advantages and limitations. For instance, historical methods for producing related aromatic aldehydes have involved high-pressure hydrogenation with a palladium on carbon catalyst, which can incur high production costs due to the use of a noble metal. wordpress.com Alternative processes have utilized catalysts such as titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃-Et₂O), though these methods can suffer from low yields (less than 10%) and the use of moisture-sensitive and environmentally challenging reagents. wordpress.com More efficient synthetic strategies continue to be an area of active research to improve yield and industrial feasibility. For example, a modified process for a related aldehyde achieved a theoretical production rate of 95%. wordpress.com

| Synthesis Parameter | Method 1 | Method 2 |

| Catalyst | Palladium on Carbon | TiCl₄ and BF₃-Et₂O |

| Conditions | High Pressure (e.g., 30 Bar) | Not specified |

| Reported Yield | Not specified | < 10% |

| Challenges | High cost of noble metal catalyst; difficult industrialization | Low yield; use of rare raw materials; environmentally hazardous byproducts |

Incorporation into Polymeric Materials and Advanced Compositions

The bifunctional nature of this compound, featuring both an aromatic ring and a reactive aldehyde group, suggests its potential for use in materials science. While specific research detailing its direct incorporation into polymers is not extensively documented in the provided sources, the manufacturing information for its structural isomer, 3-(2-ethylphenyl)-2,2-dimethylpropanal, lists applications in "Plastics Material and Resin Manufacturing" and "All Other Basic Organic Chemical Manufacturing". nih.gov This indicates that aldehydes of this structural class are relevant to the polymer industry.

Theoretically, the aldehyde functionality could be used for polymerization reactions, such as condensation with phenols or amines to form resins. The aromatic ring and the ethyl substituent can impart specific physical properties, such as thermal stability, rigidity, and hydrophobicity, to the resulting polymer backbone. It could also be explored as an additive or modifying agent in advanced compositions, where its specific chemical structure could be leveraged to alter the surface properties or reactivity of a material.

Rational Design of Derivatives for Enhanced Chemical Stability or Functionality

A significant challenge with aldehydes in certain applications is their relatively low chemical stability, as they can be prone to oxidation. researchgate.net To address this, derivatives of this compound have been rationally designed to enhance stability while retaining or modifying its core chemical character. A prominent strategy is the conversion of the aldehyde moiety into a nitrile group. researchgate.net

This transformation results in the compound 3-(4-ethylphenyl)-2,2-dimethylpropanenitrile, known by the trade name Fleuranil™. The nitrile group is significantly more resistant to oxidation and other chemical transformations compared to the aldehyde group, leading to a more stable molecule suitable for applications requiring long-term chemical integrity. researchgate.net This design strategy exemplifies a common approach in fine chemical manufacturing: modifying a functional group to overcome inherent instability without drastically altering the molecular scaffold, thereby preserving other desired properties.

Development and Evaluation of Structural Analogues and Replacements

The study of structural analogues of this compound is crucial for understanding structure-property relationships and for developing alternatives with improved characteristics. This compound belongs to the broader family of phenylpropanals, which are evaluated and used as fragrance ingredients and chemical intermediates. industrialchemicals.gov.auresearchgate.net

One area of focus has been the development of replacements for certain phenylpropanals due to regulatory and safety considerations. For example, Lilial, a structurally related aldehyde, has been identified as a substance of very high concern due to potential reproductive toxicity. industrialchemicals.gov.au This has prompted research into safer alternatives that retain the desired fragrance qualities. A scientific study proposed 3-(4-isobutyl-2-methylphenyl)propanal as a possible alternative to Lilial, as it maintains desirable fragrance properties without the associated reproductive toxicity hazard. industrialchemicals.gov.au

The table below compares this compound with some of its notable structural analogues.

| Compound Name | CAS Number | Key Structural Differences | Reported Properties/Use |

| This compound | 67634-15-5 | Parent compound | Powerful, clean, green odor with a fresh air note. researchgate.net |

| 3-Phenylpropanal | 104-53-0 | No substituents on the phenyl ring or side chain | Green, aldehydic, floral, melon odor. researchgate.net |

| 3-(4-Isopropylphenyl)propanal (Cyclemax™) | 7775-00-0 | Isopropyl group at para-position; no methyl groups on side chain | Fresh, floral, muguet odor with a fruity melon nuance. researchgate.net |

| 2-Methyl-3-(4-isopropylphenyl)propanal (Cyclamen aldehyde®) | 103-95-7 | Isopropyl group at para-position; one methyl group at α-position | Floral-cyclamen, green, powerful odor. researchgate.net |

| 3-(4-tert-Butyl-phenyl)-2-methyl-propanal (Lilial) | 80-54-6 | tert-Butyl group at para-position; one methyl group at α-position | Identified as a substance of very high concern due to potential reproductive toxicity. industrialchemicals.gov.auwordpress.com |

| 3-(4-Isobutyl-2-methylphenyl)propanal | N/A | Isobutyl and methyl groups on the phenyl ring | Proposed as a safer alternative to Lilial. industrialchemicals.gov.au |

Biochemical and Medicinal Chemistry Explorations

While this compound is primarily recognized for its use in other industries, its structural motifs are of interest in biochemical and medicinal chemistry. Research into structurally similar compounds suggests potential biological activities. For instance, analogues of 3-(4-Ethylphenyl)-2-methylpropanal have been investigated for pharmacological properties, including potential anti-inflammatory and analgesic effects. smolecule.com The specific arrangement of alkyl substituents on the phenyl ring can significantly influence a molecule's interaction with biological targets. smolecule.com

Further extending this exploration, derivatives have been synthesized from precursors related to the target compound to investigate their therapeutic potential. In one study, 3-(4-ethylbenzoyl)propionic acid, a derivative of the 3-(4-ethylphenyl)propane structure, was used as a starting material to synthesize two novel series of 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net These newly synthesized compounds were evaluated for their biological actions, with a number of them exhibiting very good anti-inflammatory activity in a carrageenan-induced rat paw edema test and significant analgesic activity in an acetic acid-induced writhing test. researchgate.net Such studies highlight how the core structure of 3-(4-ethylphenyl)propane can serve as a scaffold for developing new molecules with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Ethylphenyl)-2,2-dimethylpropanal, and what analytical methods validate its purity?

- Synthesis : The compound can be synthesized via catalytic intramolecular arylation using brominated precursors. For example, continuous flow systems with oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane (DCM) are effective for oxidizing intermediates to aldehydes .

- Purity Validation : High-performance liquid chromatography (HPLC) with relative retention time (RRT) and response factor analysis is recommended. Related aldehydes and impurities (e.g., nitrile derivatives) can be detected using methods similar to those in USP monographs, with RRT thresholds set at ≤0.5% for major impurities .

Q. How do physicochemical properties influence experimental design for handling this compound?

- Key Properties :

- Density: 0.942 g/cm³

- Boiling Point: 267.6°C at 760 mmHg

- Vapor Pressure: 0.00808 mmHg at 25°C .

- Methodological Implications : The low vapor pressure suggests limited volatility, making it suitable for open-air reactions below 100°C. However, high boiling points necessitate vacuum distillation or preparative HPLC for purification.

Q. What stability challenges arise during storage, and how can they be mitigated?

- Aldehydes are prone to oxidation and polymerization. Stability studies under varying temperatures (4°C, 25°C, 40°C) and inert atmospheres (N₂/Ar) are critical. Use of stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can suppress degradation .

Advanced Research Questions

Q. How can catalytic systems be optimized for intramolecular arylation in synthesizing this compound?

- Catalytic Optimization : Continuous flow systems with celite as a solid support improve reaction efficiency by enhancing surface area and reducing side reactions. Parameters such as flow rate (e.g., 0.5 mL/min) and catalyst loading (e.g., PCC at 2 eq.) significantly impact yield (up to 93% reported) .

- Mechanistic Insights : Computational studies (DFT calculations) can model transition states to identify rate-limiting steps, such as C–C bond formation or aldehyde oxidation.

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- Approach : Density Functional Theory (DFT) using software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the aldehyde group’s electrophilicity is influenced by the electron-donating 4-ethylphenyl substituent .

- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) for reactions like Grignard additions or Schiff base formation.

Q. How does the steric bulk of the 2,2-dimethyl group affect intermolecular interactions in crystal structures?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals that the dimethyl groups induce torsional strain, reducing packing efficiency. This is evidenced by similar compounds (e.g., 2,2-dimethylpropanal derivatives) showing lower melting points compared to linear analogs .

- Applications : Such structural insights guide co-crystal design for improved solubility in drug delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。